molecular formula C7H4ClN5O2 B8340209 5-Chloro-1-(4-nitro-phenyl)-1H-tetrazole

5-Chloro-1-(4-nitro-phenyl)-1H-tetrazole

Cat. No.: B8340209
M. Wt: 225.59 g/mol
InChI Key: BQQLYHLYHACLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(4-nitro-phenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C7H4ClN5O2 and its molecular weight is 225.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4ClN5O2

Molecular Weight

225.59 g/mol

IUPAC Name

5-chloro-1-(4-nitrophenyl)tetrazole

InChI

InChI=1S/C7H4ClN5O2/c8-7-9-10-11-12(7)5-1-3-6(4-2-5)13(14)15/h1-4H

InChI Key

BQQLYHLYHACLLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-1-phenyl-1H-tetrazole (500 g, 2.78 mol) was carefully added in one portion to stirred white fuming nitric acid (91.5% HNO3, 2.5 L). The internal temperature of the mixture increased steadily to 65° C. then fell. An aliquot was removed and partitioned between water and dichloromethane. TLC analysis (80:20 hexanes/ethyl acetate) indicated consumption of starting material. The mixture was carefully poured into stirred ice (3 L), water (2 L) and dichloromethane (2 L). The layers were separated and the aqueous was extracted with dichloromethane (2 L). The combined organic phase was washed with 5% aqueous sodium bicarbonate solution (1 L), dried (MgSO4), filtered, and concentrated to a solid. The solid was mixed with 90:10 hexanes/ethyl acetate (3 L) and heated to 65° C. The mixture was cooled overnight (2-5° C.). Filtration afforded a white crystalline solid (544 g, 87%). 1H NMR (CDCl3, 300 MHz) δ 8.51 (d, 9.5 Hz, 2 H), 7.91 (d, 8.8 Hz, 2 H); mp 96.5° C.; Rf =0.2 (K).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two
Name
Yield
87%

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